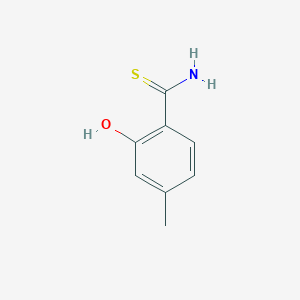

2-Hydroxy-4-methylbenzothioamide

Description

Properties

IUPAC Name |

2-hydroxy-4-methylbenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJFDQZQGRSKIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=S)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methylbenzothioamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the thioamide. The reaction conditions often include:

Temperature: Moderate temperatures (50-70°C) are usually sufficient.

Solvent: Common solvents include dichloromethane or chloroform.

Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thioamide group to an amine group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted benzothioamides depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-4-methylbenzothioamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Hydroxy-4-methylbenzothioamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and thioamide groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

2-Hydroxybenzothioamide: Lacks the methyl group, which may affect its reactivity and biological activity.

4-Methylbenzothioamide: Lacks the hydroxyl group, which can significantly alter its chemical properties and applications.

2-Hydroxy-4-methylbenzoic acid: The carboxylic acid analog, which has different reactivity and uses.

Uniqueness: 2-Hydroxy-4-methylbenzothioamide is unique due to the presence of both hydroxyl and thioamide groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Hydroxy-4-methylbenzothioamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H9NOS

- CAS Number : [not specified in the search results]

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various biochemical pathways:

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit neuroinflammation. For instance, related compounds have demonstrated the ability to suppress the release of pro-inflammatory cytokines and nitric oxide in activated microglia, suggesting potential applications in neurodegenerative diseases like Parkinson's disease .

- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their acetylcholinesterase inhibitory activity, which is crucial for treating Alzheimer's disease. The inhibition of this enzyme can lead to increased acetylcholine levels, thereby improving cognitive functions .

- Antimicrobial Properties : Preliminary studies suggest that thioamide derivatives may possess antimicrobial activity, although specific data on this compound is limited.

Neuroinflammation Study

A significant study investigated the effects of a related compound, 2-hydroxy-4-methylbenzoic anhydride (HMA), on neuroinflammation. The findings indicated that HMA could significantly reduce nitric oxide production and pro-inflammatory cytokine levels in LPS-stimulated BV-2 microglial cells. In vivo studies showed that HMA administration improved behavioral outcomes in a mouse model of Parkinson's disease by preventing microglial activation .

| Compound | Concentration (μM) | Effect on NO Production | Effect on Cytokines |

|---|---|---|---|

| HMA | 0.1 - 10 | Significant inhibition | Reduced IL-1β, IL-6 |

Acetylcholinesterase Inhibition

In research focused on Alzheimer's disease, several thiazole-based compounds were synthesized and tested for their ability to inhibit acetylcholinesterase. One compound exhibited an IC50 value of 2.7 µM, indicating strong inhibitory potential. This suggests that derivatives of benzothioamide may also possess similar properties, warranting further investigation .

Future Directions

Given the promising results from related compounds, further research is warranted to explore the specific biological activities of this compound. Potential areas for future studies include:

- Detailed Mechanistic Studies : Investigating the precise biochemical pathways affected by this compound.

- In Vivo Efficacy Trials : Conducting animal studies to evaluate therapeutic effects in models of neurodegenerative diseases.

- Structure-Activity Relationship (SAR) Analysis : Understanding how structural modifications impact biological activity.

Q & A

Q. What experimental controls are critical in assessing the compound’s antioxidant activity?

- Methodological Answer :

- Positive controls : Include Trolox or ascorbic acid in DPPH/ABTS assays.

- Negative controls : Use solvent-only samples to baseline absorbance readings.

- Interference checks : Pre-treat samples with catalase to rule out H₂O₂-mediated effects .

Data Interpretation

Q. How to reconcile discrepancies between computational binding affinity predictions and experimental IC₅₀ values?

- Methodological Answer :

- Solvent effects : Simulate explicit solvent models (e.g., water) in docking studies (AutoDock Vina).

- Protein flexibility : Use molecular dynamics (MD) to account for receptor conformational changes.

- Experimental validation : Perform SPR or ITC to measure binding kinetics independently .

Q. What statistical approaches validate reproducibility in dose-response studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.